N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
- Its structure consists of an indole ring, an ethyl group, a tetrazole ring, and a benzamide moiety.
- Indoles are significant heterocyclic systems found in natural products and drugs, playing essential roles in cell biology .
- This compound has attracted attention due to its potential biological activities.
N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide: is a synthetic organic compound.
Preparation Methods
- One convenient method for amide synthesis involves N,N’-dicyclohexylcarbodiimide (DCC)-mediated coupling between amines and carboxylic acids .
- Specific synthetic routes for this compound would require further investigation.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its effects on cellular processes, receptors, and enzymes.
Medicine: Assess its pharmacological properties, such as anticancer or antimicrobial activity.
Industry: Consider applications in materials science or drug development.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other indole derivatives, tetrazole-containing molecules, and benzamides.
- Highlighting its uniqueness requires a detailed analysis of structural features and biological activities.
Properties
Molecular Formula |
C19H18N6O |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H18N6O/c1-13-22-23-24-25(13)16-6-4-5-14(11-16)19(26)20-10-9-15-12-21-18-8-3-2-7-17(15)18/h2-8,11-12,21H,9-10H2,1H3,(H,20,26) |
InChI Key |
GNXSOJNDVDGCOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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